4H-1-Benzopyran-8-acetic acid, 4-oxo-2-phenyl-, 2-(4-morpholinyl)ethyl ester
4H-1-Benzopyran-8-acetic acid, 4-oxo-2-phenyl-, 2-(4-morpholinyl)ethyl ester
DT-diaphorase inhibitor; High Quality Biochemicals for Research Uses
Brand Name:
Vulcanchem
CAS No.:
87626-58-2
VCID:
VC0006058
InChI:
InChI=1S/C23H23NO5/c25-20-16-21(17-5-2-1-3-6-17)29-23-18(7-4-8-19(20)23)15-22(26)28-14-11-24-9-12-27-13-10-24/h1-8,16H,9-15H2
SMILES:
C1COCCN1CCOC(=O)CC2=C3C(=CC=C2)C(=O)C=C(O3)C4=CC=CC=C4
Molecular Formula:
C23H23NO5
Molecular Weight:
393.4 g/mol
4H-1-Benzopyran-8-acetic acid, 4-oxo-2-phenyl-, 2-(4-morpholinyl)ethyl ester
CAS No.: 87626-58-2
Inhibitors
VCID: VC0006058
Molecular Formula: C23H23NO5
Molecular Weight: 393.4 g/mol
CAS No. | 87626-58-2 |
---|---|
Product Name | 4H-1-Benzopyran-8-acetic acid, 4-oxo-2-phenyl-, 2-(4-morpholinyl)ethyl ester |
Molecular Formula | C23H23NO5 |
Molecular Weight | 393.4 g/mol |
IUPAC Name | 2-morpholin-4-ylethyl 2-(4-oxo-2-phenylchromen-8-yl)acetate |
Standard InChI | InChI=1S/C23H23NO5/c25-20-16-21(17-5-2-1-3-6-17)29-23-18(7-4-8-19(20)23)15-22(26)28-14-11-24-9-12-27-13-10-24/h1-8,16H,9-15H2 |
Standard InChIKey | PEIYHJNHFSCZHR-UHFFFAOYSA-N |
SMILES | C1COCCN1CCOC(=O)CC2=C3C(=CC=C2)C(=O)C=C(O3)C4=CC=CC=C4 |
Canonical SMILES | C1COCCN1CCOC(=O)CC2=C3C(=CC=C2)C(=O)C=C(O3)C4=CC=CC=C4 |
Description | DT-diaphorase inhibitor; High Quality Biochemicals for Research Uses |
Synonyms | 2-Morpholin-4-ylethyl 2-(4-oxo-2-phenylchromen-8-yl)acetate |
PubChem Compound | 335857 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume